n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)thiophene-2-carboxamide
Description
n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)thiophene-2-carboxamide: is a heterocyclic compound that combines a pyrazole ring with a thiophene ring
Properties
Molecular Formula |
C13H17N3OS |
|---|---|
Molecular Weight |
263.36 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H17N3OS/c1-10-9-11(2)16(15-10)7-4-6-14-13(17)12-5-3-8-18-12/h3,5,8-9H,4,6-7H2,1-2H3,(H,14,17) |
InChI Key |
MLNQPHRGOOFFBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=CC=CS2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)thiophene-2-carboxamide typically involves the condensation of 3,5-dimethylpyrazole with a suitable thiophene derivative. One common method is the reaction of 3,5-dimethylpyrazole with 3-bromopropylthiophene-2-carboxamide under basic conditions . The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with G-protein coupled receptors (GPCRs), affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A precursor in the synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)thiophene-2-carboxamide.
Thiophene-2-carboxamide: Another building block used in the synthesis.
Hydrazine-coupled pyrazole derivatives: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Uniqueness
This compound is unique due to its combined pyrazole and thiophene structure, which imparts distinct chemical and biological properties. This dual-ring system enhances its potential for various applications, making it a valuable compound in both research and industry.
Biological Activity
N-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)thiophene-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₆H₁₇N₃OS₂
- Molecular Weight : 331.5 g/mol
- CAS Number : 2034545-85-0
This compound features a pyrazole ring and a thiophene ring, which contribute to its biological properties through various interactions at the molecular level.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyrazole and thiophene rings can engage in π-π stacking interactions, enhancing binding affinity through hydrophobic interactions. This mechanism is crucial for its potential applications in treating various diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:
- Cytotoxicity : The compound has shown significant cytotoxic effects against several cancer cell lines. In vitro studies reported IC₅₀ values indicating effective inhibition of cell growth:
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. In vitro evaluations have demonstrated:
- Minimum Inhibitory Concentration (MIC) : The compound displayed MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .
Case Studies and Experimental Data
| Study | Compound | Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Cytotoxic |
| Wei et al. | Ethyl derivatives | A549 | 26 | Antitumor |
| Xia et al. | 1-Arylmethyl derivatives | A549 | 49.85 | Apoptosis induction |
These findings suggest that compounds related to this compound demonstrate a range of biological activities that warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
